Cas no 2361644-14-4 (4-Pyrimidinamine, 5-iodo-6-methoxy-)
4-Pyrimidinamine, 5-iodo-6-methoxy- Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinamine, 5-iodo-6-methoxy-
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- Inchi: 1S/C5H6IN3O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3,(H2,7,8,9)
- InChI Key: AWSIYJOVQFOFLB-UHFFFAOYSA-N
- SMILES: C1=NC(OC)=C(I)C(N)=N1
4-Pyrimidinamine, 5-iodo-6-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7432748-0.05g |
5-iodo-6-methoxypyrimidin-4-amine |
2361644-14-4 | 95.0% | 0.05g |
$101.0 | 2025-02-19 | |
| Enamine | EN300-7432748-0.1g |
5-iodo-6-methoxypyrimidin-4-amine |
2361644-14-4 | 95.0% | 0.1g |
$152.0 | 2025-02-19 | |
| Enamine | EN300-7432748-0.25g |
5-iodo-6-methoxypyrimidin-4-amine |
2361644-14-4 | 95.0% | 0.25g |
$216.0 | 2025-02-19 | |
| Enamine | EN300-7432748-0.5g |
5-iodo-6-methoxypyrimidin-4-amine |
2361644-14-4 | 95.0% | 0.5g |
$407.0 | 2025-02-19 | |
| Enamine | EN300-7432748-1.0g |
5-iodo-6-methoxypyrimidin-4-amine |
2361644-14-4 | 95.0% | 1.0g |
$528.0 | 2025-02-19 | |
| Enamine | EN300-7432748-2.5g |
5-iodo-6-methoxypyrimidin-4-amine |
2361644-14-4 | 95.0% | 2.5g |
$1034.0 | 2025-02-19 | |
| Enamine | EN300-7432748-5.0g |
5-iodo-6-methoxypyrimidin-4-amine |
2361644-14-4 | 95.0% | 5.0g |
$1530.0 | 2025-02-19 | |
| Enamine | EN300-7432748-10.0g |
5-iodo-6-methoxypyrimidin-4-amine |
2361644-14-4 | 95.0% | 10.0g |
$2269.0 | 2025-02-19 | |
| Aaron | AR028KOJ-50mg |
5-iodo-6-methoxypyrimidin-4-amine |
2361644-14-4 | 95% | 50mg |
$164.00 | 2025-02-16 | |
| Aaron | AR028KOJ-100mg |
5-iodo-6-methoxypyrimidin-4-amine |
2361644-14-4 | 95% | 100mg |
$234.00 | 2025-02-16 |
4-Pyrimidinamine, 5-iodo-6-methoxy- Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-Pyrimidinamine, 5-iodo-6-methoxy-
Comprehensive Overview of 4-Pyrimidinamine, 5-iodo-6-methoxy- (CAS No. 2361644-14-4): Properties, Applications, and Research Insights
In the realm of organic chemistry and pharmaceutical research, 4-Pyrimidinamine, 5-iodo-6-methoxy- (CAS No. 2361644-14-4) has emerged as a compound of significant interest due to its unique structural features and potential applications. This pyrimidine derivative is characterized by the presence of an iodo substituent at the 5-position and a methoxy group at the 6-position, which contribute to its reactivity and utility in synthetic chemistry. Researchers and industry professionals are increasingly exploring its role in the development of novel small-molecule inhibitors, bioconjugates, and fluorescent probes, aligning with current trends in drug discovery and chemical biology.
The compound’s CAS number 2361644-14-4 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in supply chains and research protocols. Its molecular formula, C5H6IN3O, reflects a balanced combination of halogenated and heterocyclic components, making it a versatile intermediate in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig animations. These reactions are pivotal in constructing complex architectures for targeted therapeutics, a hot topic in precision medicine.
Recent advancements in AI-driven drug design have spotlighted 5-iodo-6-methoxypyrimidin-4-amine as a candidate for virtual screening libraries. Its iodine atom offers a handle for further functionalization via palladium-catalyzed transformations, a technique frequently searched by chemists optimizing high-throughput synthesis workflows. Moreover, the methoxy group enhances solubility, addressing a common challenge in bioavailability optimization—a key concern in modern pharmacokinetic studies.
From an industrial perspective, the demand for custom synthesis of 4-Pyrimidinamine derivatives has surged, driven by their incorporation into kinase inhibitors and anticancer agents. This aligns with trending searches on "next-generation oncology compounds" and "scaffold diversification strategies." The compound’s stability under physiological conditions further supports its exploration in prodrug formulations, a niche yet growing area in drug delivery systems.
Environmental and safety considerations are also integral to discussions around 2361644-14-4. While not classified as hazardous, its handling requires standard precautions for iodinated compounds, emphasizing the importance of green chemistry principles in large-scale production. This resonates with the increasing focus on "sustainable synthetic routes" in academic and industrial forums.
In summary, 4-Pyrimidinamine, 5-iodo-6-methoxy- represents a convergence of synthetic utility and biomedical relevance. Its applications span from medicinal chemistry to material science, reflecting broader trends in interdisciplinary research. As the scientific community continues to prioritize structure-activity relationship (SAR) studies and fragment-based drug discovery, this compound is poised to remain a focal point in innovation pipelines.
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